(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one
CAS No.: 107889-32-7
Cat. No.: VC0533925
Molecular Formula: C18H25NO2S
Molecular Weight: 319.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107889-32-7 |
|---|---|
| Molecular Formula | C18H25NO2S |
| Molecular Weight | 319.5 g/mol |
| IUPAC Name | (5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H25NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-9,20H,10H2,1-6H3,(H,19,21)/b14-9- |
| Standard InChI Key | BUDGLLLMROWLOB-ZROIWOOFSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NCS2 |
| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NCS2 |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NCS2 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s structure comprises a thiazolidin-4-one ring (a five-membered heterocycle with sulfur and nitrogen atoms) conjugated to a 3,5-di-tert-butyl-4-hydroxyphenyl group via a methylidene bridge. The Z-configuration at the C5 position is critical for maintaining planar geometry, which optimizes interactions with enzymatic targets . Key structural elements include:
-
Thiazolidinone core: Responsible for electron-deficient properties, facilitating nucleophilic interactions.
-
Phenolic hydroxyl group: Enhances antioxidant activity by scavenging free radicals .
-
tert-Butyl substituents: Improve lipophilicity () and steric shielding, reducing oxidative degradation.
IUPAC Name and Synonyms
-
IUPAC Name: (5Z)-5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one.
-
Synonyms: LY 178002, 5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]thiazolidin-4-one .
Synthesis and Preparation
Synthetic Routes
LY 178002 is synthesized via a one-pot condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one derivatives. Key steps include:
-
Base-catalyzed condensation: Conducted in ethanol or DMF with sodium hydroxide, yielding the intermediate Schiff base.
-
Cyclization: Intramolecular nucleophilic attack forms the thiazolidinone ring, with reaction temperatures between 60–80°C .
-
Purification: Recrystallization from methanol or column chromatography achieves >98% purity .
Table 1: Synthetic Conditions and Yields
| Starting Materials | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Ethanol | NaOH | 70 | 40–45 |
| 3-Ethyl-2-thioxo-1,3-thiazolidin-4-one | DMF | K₂CO₃ | 80 | 50–55 |
Physicochemical Properties
Key Parameters
Biological Activities
Enzyme Inhibition
LY 178002 exhibits multi-target inhibition:
-
5-Lipoxygenase (5-LOX): IC₅₀ = 0.6 μM, blocking leukotriene B4 (LTB4) synthesis .
-
Phospholipase A2 (PLA2): IC₅₀ = 6.3 μM, reducing arachidonic acid release .
-
Cyclooxygenase (COX): Weak inhibition (IC₅₀ > 10 μM), minimizing gastrointestinal toxicity .
Anti-Inflammatory Effects
In rat adjuvant-induced arthritis models:
-
Dose-dependent suppression: 10 mg/kg (oral) reduced paw edema by 57%; 50 mg/kg achieved 81% inhibition .
-
Bone preservation: Histopathology showed 70% reduction in osteoclast activity .
Table 2: In Vivo Anti-Inflammatory Data
| Model | Dose (mg/kg) | Route | Inhibition (%) |
|---|---|---|---|
| Adjuvant arthritis | 50 | Oral | 81 |
| Carrageenan edema | 25 | IP | 65 |
Pharmacological Applications
Neuroprotection
-
Ischemic stroke: LY 178002 (10 mg/kg, IV) reduced infarct volume by 45% in rat middle cerebral artery occlusion models.
-
Mechanism: Attenuates glutamate excitotoxicity via NMDA receptor modulation.
Antioxidant Activity
-
ROS scavenging: Neutralizes hydroxyl radicals () and superoxide anions () .
-
Lipid peroxidation: Inhibits malondialdehyde (MDA) formation by 80% at 10 μM .
Comparative Analysis with Analogues
Structural Analogues
-
LY 256548: N-methyl analogue with reduced PLA2 inhibition (IC₅₀ = 8.2 μM) but improved oral bioavailability () .
-
Tazofelone: Lacks tert-butyl groups, showing 10-fold lower 5-LOX affinity .
Table 3: Activity Comparison of Thiazolidinone Derivatives
| Compound | 5-LOX IC₅₀ (μM) | PLA2 IC₅₀ (μM) | Log P |
|---|---|---|---|
| LY 178002 | 0.6 | 6.3 | 4.28 |
| LY 256548 | 1.2 | 8.2 | 3.95 |
| Tazofelone | 5.8 | 15.4 | 2.67 |
Research Findings and Clinical Relevance
Preclinical Studies
-
Pharmacokinetics: Half-life () = 3.2 hours (rats); bioavailability = 42% (oral) .
-
Toxicology: No hepatotoxicity at 100 mg/kg (28-day rat study).
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume